molecular formula C25H26N4O3 B3982371 N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

Cat. No.: B3982371
M. Wt: 430.5 g/mol
InChI Key: KWMALNPZXNXJQP-UHFFFAOYSA-N
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Description

N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structure that includes one or more heteroatoms

Properties

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-19-7-5-6-10-22(19)25(30)28-15-13-27(14-16-28)21-11-12-24(29(31)32)23(17-21)26-18-20-8-3-2-4-9-20/h2-12,17,26H,13-16,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMALNPZXNXJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. Common synthetic routes include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Benzylation: Addition of the benzyl group to the nitrogen atom.

    Acylation: Introduction of the 2-methylbenzoyl group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
Reactant of Route 2
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N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

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